bis(4-chlorophenyl) (3-methoxyphenyl)amidophosphate
Overview
Description
Bis(4-chlorophenyl) (3-methoxyphenyl)amidophosphate is a useful research compound. Its molecular formula is C19H16Cl2NO4P and its molecular weight is 424.2 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 423.0194004 g/mol and the complexity rating of the compound is 468. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Environmental Toxicology and Endocrine Disruption
Methoxychlor, a compound related to bis(4-chlorophenyl) (3-methoxyphenyl)amidophosphate, upon metabolic activation, generates estrogenic metabolites, including bisphenol derivatives that act as estrogen receptor agonists or antagonists. These metabolites have raised concerns about their potential endocrine-disrupting effects in wildlife and humans. Studies highlight the importance of understanding the metabolic pathways and biological impacts of such compounds to assess their environmental and health risks (Bulger et al., 1985; Kuruto-Niwa et al., 2005).
Photovoltaic Applications
Compounds structurally related to this compound have been explored for their potential in enhancing the efficiency of photovoltaic cells. For instance, derivatives of 4-methoxyphenyl groups have been incorporated into small molecules for high-efficiency perovskite solar cells, demonstrating the relevance of such structural units in developing advanced materials for solar energy conversion (Li et al., 2014; Güneş et al., 2008).
Corrosion Inhibition
Research on derivatives of this compound has also delved into their application as corrosion inhibitors. These compounds, particularly those incorporating 4-amino-1,2,4-triazole structures with methoxy and chlorophenyl groups, have shown effectiveness in protecting mild steel against corrosion in acidic environments. Their mechanism involves the formation of protective layers on metal surfaces, highlighting their potential in industrial applications to enhance the durability of metals (Elbelghiti et al., 2016; Bentiss et al., 2009).
Organic Synthesis and Catalysis
Investigations into the reactivity and applications of this compound-related compounds in organic synthesis have led to the development of novel catalysts and synthetic routes. These studies offer insights into the versatility of such compounds in facilitating bond formations and other key reactions, contributing to the advancement of synthetic organic chemistry (Lenstra et al., 2014).
Nonlinear Optical Materials
Compounds with structural motifs related to this compound have been explored for their nonlinear optical properties. These materials exhibit potential in applications such as optical limiting, data storage, and photonic devices due to their significant second and third harmonic generation capabilities. The studies underscore the importance of structural design in developing materials with enhanced nonlinear optical performance (Shettigar et al., 2006).
Properties
IUPAC Name |
N-bis(4-chlorophenoxy)phosphoryl-3-methoxyaniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16Cl2NO4P/c1-24-19-4-2-3-16(13-19)22-27(23,25-17-9-5-14(20)6-10-17)26-18-11-7-15(21)8-12-18/h2-13H,1H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXADDOMJEKODJM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NP(=O)(OC2=CC=C(C=C2)Cl)OC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16Cl2NO4P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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